molecular formula C20H21N5O3S2 B261593 ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B261593
M. Wt: 443.5 g/mol
InChI Key: VTULZQUGHCZXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has been synthesized for its potential scientific research applications.

Mechanism of Action

The mechanism of action of ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and physiological effects:
Studies have shown that ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can induce cell death in certain types of cancer cells. It has also been shown to reduce inflammation and oxidative stress in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is that it has shown promising results in inhibiting cancer cell growth and proliferation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in future experiments.

Future Directions

There are several future directions for research on ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is to further investigate its mechanism of action in order to optimize its use in cancer treatment and neurodegenerative disease treatment. Another direction is to study its potential use in combination with other drugs to enhance its effectiveness. Additionally, further research could explore its potential use in other disease areas.

Synthesis Methods

The synthesis of ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves a multi-step process. The first step is the reaction of 5-(methylsulfanyl)-1H-tetrazole with 4-chlorobenzoyl chloride to form 4-(5-(methylsulfanyl)-1H-tetrazol-1-yl)benzoic acid. This acid is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Scientific Research Applications

Ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has potential scientific research applications in the field of drug discovery. It has been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer treatment. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

Product Name

ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Molecular Formula

C20H21N5O3S2

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 2-[[4-(5-methylsulfanyltetrazol-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H21N5O3S2/c1-3-28-19(27)16-14-6-4-5-7-15(14)30-18(16)21-17(26)12-8-10-13(11-9-12)25-20(29-2)22-23-24-25/h8-11H,3-7H2,1-2H3,(H,21,26)

InChI Key

VTULZQUGHCZXKA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)N4C(=NN=N4)SC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)N4C(=NN=N4)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.